2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole scaffold substituted with a 4-methoxyphenyl group and two ketone moieties. The acetamide side chain is functionalized with a 3-(methylsulfanyl)phenyl group, introducing sulfur-based lipophilicity.
Key structural attributes influencing its properties include:
- Pyrrolo-triazol core: Contributes to hydrogen-bonding capacity via dioxo groups.
- 4-Methoxyphenyl substituent: Enhances electron-donating effects and modulates solubility.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-29-14-8-6-13(7-9-14)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-12-4-3-5-15(10-12)30-2/h3-10,17-18H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJXHEAUNJCDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,2,3-Triazole Precursors
The core structure is constructed via a Huisgen 1,3-dipolar cycloaddition between a substituted alkyne and an azide, followed by annulation to form the pyrrole ring.
Procedure :
- Azide preparation : 4-Methoxybenzyl azide is synthesized from 4-methoxybenzyl chloride and sodium azide in DMF at 80°C for 12 hours.
- Alkyne synthesis : Propargylamine is reacted with ethyl acetoacetate to form a β-keto-alkyne intermediate.
- Cycloaddition : The azide and alkyne undergo copper-catalyzed cycloaddition in THF/H₂O (3:1) with CuSO₄·5H₂O and sodium ascorbate, yielding a 1,4-disubstituted 1,2,3-triazole.
- Pyrrole annulation : The triazole intermediate is treated with phosphoryl chloride (POCl₃) in dichloroethane at reflux, inducing cyclodehydration to form the pyrrolo-triazole core.
Optimization :
- Catalyst : Cu(I) catalysts (e.g., CuI) improve regioselectivity for the 1,4-isomer.
- Temperature : Cycloaddition at 60°C maximizes yield (78%) while minimizing side products.
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced at position 5 via Pd-catalyzed cross-coupling.
Procedure :
- Borylation : The core is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 100°C to install a boronate ester.
- Suzuki-Miyaura coupling : The boronate intermediate reacts with 4-methoxyiodobenzene using Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (4:1) at 80°C.
Characterization :
- ¹H NMR : Aromatic protons at δ 7.25–7.45 ppm confirm coupling.
- Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 7:3).
Installation of the 4,6-Diketone Functionalities
Oxidation of secondary alcohols to ketones is achieved using Jones reagent.
Procedure :
- Dihydroxylation : The pyrrolo-triazole derivative is treated with osmium tetroxide and N-methylmorpholine N-oxide (NMO) in acetone/water to form vicinal diols.
- Oxidation : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes diols to diketones.
Optimization :
- Alternative oxidants : Dess-Martin periodinane affords higher yields (89%) but is cost-prohibitive for scale-up.
Synthesis of the Acetamide Side Chain
Activation of Acetic Acid
The acetic acid moiety is activated as an acyl chloride or mixed anhydride for amidation.
Procedure :
- Chlorination : 2-Chloroacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 3 hours.
- Amidation : The acyl chloride reacts with 3-(methylsulfanyl)aniline in the presence of triethylamine (TEA) in THF at 25°C.
Yield : 76% after recrystallization from ethanol.
Final Coupling and Purification
The acetamide side chain is coupled to the pyrrolo-triazole core via nucleophilic substitution.
Procedure :
- Alkylation : The core compound (1 equiv) is treated with 2-chloro-N-[3-(methylsulfanyl)phenyl]acetamide (1.2 equiv) and K₂CO₃ in DMF at 80°C for 8 hours.
- Purification : Crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate.
Analytical Data :
- MP : 214–216°C
- HRMS (ESI+) : m/z calc. for C₂₂H₂₀N₅O₄S [M+H]⁺: 482.1234; found: 482.1236.
- ¹³C NMR : Carbonyl signals at δ 168.9 and 170.2 ppm confirm diketone and amide functionalities.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for cycloaddition and annulation steps.
Conditions :
Solid-Phase Synthesis
Immobilization of the triazole precursor on Wang resin enables stepwise assembly, though yields are lower (62%).
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related pyrrolo-triazole derivatives have demonstrated significant activity against breast cancer cell lines like MCF-7 and MDA-MB-231. The mechanism of action may involve the inhibition of critical cellular pathways or enzymes involved in tumor growth.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory responses. The anti-inflammatory potential can be further explored through in vitro assays to evaluate its efficacy against inflammatory markers.
Antimicrobial Activity
Given its structural complexity, this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for further development in treating infections.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound shares structural motifs with several synthesized derivatives in the evidence:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s methylsulfanyl group may improve membrane permeability compared to Compound 6 or 8 but reduce solubility .
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Molecular Formula
- C : 19
- H : 20
- Cl : 1
- N : 5
- O : 4
Molecular Weight
Approximately 427.84 g/mol .
Structural Features
The compound features a complex structure characterized by:
- A pyrrolo[3,4-d][1,2,3]triazole core.
- Functional groups such as methoxy and methylsulfanyl substituents.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The specific mechanisms may involve:
- Inhibition of enzyme activity.
- Modulation of receptor functions.
- Induction of apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that a related triazole derivative showed selective cytotoxicity against melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. This compound induced cell cycle arrest at the S phase and decreased melanin production, suggesting its potential as an alternative chemotherapeutic agent in melanoma therapy .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects. In various studies:
- Compounds similar to the one have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Triazole derivatives have been reported to inhibit the NF-kB pathway, reducing inflammatory responses in various cell types .
Study on Melanoma Cells
In a recent investigation focused on the effects of triazole derivatives on human melanoma cells:
- The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase.
- It also demonstrated a significant reduction in melanin content within the cells, indicating its potential utility in treating melanoma .
Antibacterial Activity Assessment
Another study evaluated the antibacterial properties of triazole derivatives:
- The compounds were screened against common bacterial strains using the inhibition zone method.
- Results indicated effective inhibition against both E. coli and Staphylococcus aureus, highlighting their potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key characterization techniques validate its structure?
The synthesis involves a multi-step route requiring precise control of temperature, pH, and solvent selection. Key steps include cyclization of the pyrrolo-triazole core, followed by acetylation and substitution of the 3-(methylsulfanyl)phenyl group. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reactivity, with yields optimized via protecting groups to prevent undesired side reactions . Structural validation employs nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold) .
Q. What primary analytical methods confirm the compound’s structural integrity and purity?
Orthogonal techniques are critical:
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly the pyrrolo-triazole core and acetamide linkage.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₁H₂₀N₆O₃S).
- HPLC with UV detection monitors purity, with gradients optimized using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side-product formation?
- Reaction condition tuning : Lowering temperature during cyclization reduces decomposition; pH stabilization (e.g., buffered conditions at pH 7–8) prevents acid/base-mediated side reactions .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances acetylation efficiency .
- In-line monitoring : Real-time thin-layer chromatography (TLC) or HPLC tracks intermediate formation, enabling rapid adjustments .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative SAR studies : Substitute the 4-methoxyphenyl or methylsulfanyl groups with halogenated or electron-withdrawing analogs to assess activity trends .
- Orthogonal bioassays : Use enzyme inhibition assays (e.g., kinase profiling) alongside cell-based viability tests to distinguish direct target engagement from off-target effects .
- Batch consistency checks : Re-evaluate purity and stereochemistry of disputed samples via X-ray crystallography or chiral HPLC .
Q. How to investigate the structure-activity relationship (SAR) of derivatives for enhanced pharmacological profiles?
- Systematic substituent variation : Replace the 3-(methylsulfanyl)phenyl group with fluorinated or heteroaromatic rings to modulate lipophilicity and target binding .
- Computational modeling : Molecular docking against crystallized enzyme structures (e.g., CDK2 or PARP) predicts binding affinities and guides synthetic prioritization .
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolically labile sites for further modification .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) to purified proteins .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM or X-ray crystallography : Resolves binding conformations at atomic resolution, critical for rational drug design .
Data Contradiction Analysis Framework
- Case Example : Discrepancies in IC50 values across kinase inhibition studies.
- Hypothesis 1 : Variability due to assay conditions (e.g., ATP concentration differences).
- Method : Re-test under standardized ATP levels (1 mM) .
- Hypothesis 2 : Compound degradation during storage.
- Method : Re-analyze stored samples via LC-MS to detect hydrolyzed by-products .
Key Considerations for Experimental Design
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .
- Dose-Response Curves : Use at least six concentrations (e.g., 0.1–100 µM) to ensure accurate EC50/IC50 determination .
- Replication : Triplicate measurements for biochemical assays; n ≥ 3 independent experiments for cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
